molecular formula C15H12N2O B3044401 4-(5-Phenyl-1,3-oxazol-2-yl)aniline CAS No. 10004-70-3

4-(5-Phenyl-1,3-oxazol-2-yl)aniline

Cat. No.: B3044401
CAS No.: 10004-70-3
M. Wt: 236.27 g/mol
InChI Key: HRGHDJABLKTZPP-UHFFFAOYSA-N
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Description

4-(5-Phenyl-1,3-oxazol-2-yl)aniline is a heterocyclic aromatic compound featuring an oxazole core substituted with a phenyl group at the 5-position and an aniline moiety at the 2-position. The oxazole ring, a five-membered structure containing one oxygen and one nitrogen atom, confers rigidity and electronic diversity to the molecule, making it a valuable scaffold in medicinal chemistry and materials science.

Properties

CAS No.

10004-70-3

Molecular Formula

C15H12N2O

Molecular Weight

236.27 g/mol

IUPAC Name

4-(5-phenyl-1,3-oxazol-2-yl)aniline

InChI

InChI=1S/C15H12N2O/c16-13-8-6-12(7-9-13)15-17-10-14(18-15)11-4-2-1-3-5-11/h1-10H,16H2

InChI Key

HRGHDJABLKTZPP-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=CN=C(O2)C3=CC=C(C=C3)N

Canonical SMILES

C1=CC=C(C=C1)C2=CN=C(O2)C3=CC=C(C=C3)N

solubility

4.3 [ug/mL]

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

4-(5-(4-Fluorobenzylthio)-1,3,4-oxadiazol-2-yl)aniline (8h)

Structure : Replaces the oxazole ring with a 1,3,4-oxadiazole (two nitrogen atoms) and introduces a 4-fluorobenzylthio substituent at the 5-position.
Properties :

  • Melting Point : 104–106°C .
  • Spectroscopy: IR shows NH₂ stretching at 3353–3422 cm⁻¹; LC-MS (ESI) m/z: 302.9 (M+1) .

N,N-Dimethyl-4-(5-phenyl-1,3,4-oxadiazol-2-yl)aniline

Structure: Substitutes the oxazole with 1,3,4-oxadiazole and replaces the aniline NH₂ with a dimethylamino group. Properties:

  • Molecular Weight : 265.32 g/mol (C₁₆H₁₅N₃O).
  • Applications: Used in fluorescent materials and as a ligand in coordination chemistry due to its electron-donating dimethylamino group . Key Difference: The dimethylamino group increases solubility in polar solvents and shifts UV-Vis absorption spectra compared to the unsubstituted aniline derivative .

4-(4,5-Dihydro-1,3-oxazol-2-yl)aniline

Structure : Features a partially saturated oxazole (4,5-dihydro-1,3-oxazole), reducing aromaticity.
Properties :

  • Molecular Weight : 162.19 g/mol (C₉H₁₀N₂O) .
  • Synthesis: Prepared via cyclization of 2-aminophenethyl alcohol derivatives .

2-[5-(4-Chlorophenyl)-1,3,4-Oxadiazol-2-yl]Aniline

Structure : Incorporates a 4-chlorophenyl group on the oxadiazole ring.
Properties :

  • Molecular Formula : C₁₄H₁₀ClN₃O.
  • Applications : Explored as a precursor for antifungal and anti-inflammatory agents .
    Key Difference : The electron-withdrawing chlorine atom enhances oxidative stability but reduces nucleophilicity at the aniline moiety .

Comparative Analysis Table

Compound Name Core Heterocycle Substituents Molecular Weight (g/mol) Key Properties/Applications Reference
4-(5-Phenyl-1,3-oxazol-2-yl)aniline Oxazole Phenyl (C₆H₅) at C5; NH₂ at C2 237.27 Intermediate for optoelectronic materials
4-(5-(4-Fluorobenzylthio)-1,3,4-oxadiazol-2-yl)aniline Oxadiazole 4-Fluorobenzylthio at C5; NH₂ at C2 302.9 (M+1) Antimicrobial agent precursor
N,N-Dimethyl-4-(5-phenyl-1,3,4-oxadiazol-2-yl)aniline Oxadiazole Phenyl at C5; N(CH₃)₂ at C4 265.32 Fluorescent materials
4-(4,5-Dihydro-1,3-oxazol-2-yl)aniline Dihydrooxazole NH₂ at C2 162.19 Unstable intermediate

Structural and Functional Insights

  • Aromaticity vs. Reactivity : Oxazole derivatives exhibit greater aromatic stability than oxadiazoles, favoring electrophilic substitutions at the aniline group. Oxadiazoles, with additional nitrogen atoms, are more polar and prone to nucleophilic attack .
  • Substituent Effects : Electron-donating groups (e.g., NH₂) enhance solubility and fluorescence, while electron-withdrawing groups (e.g., Cl, F) improve thermal stability and bioactivity .
  • Crystallography : X-ray studies on related compounds (e.g., 5-Phenyl-1,3,4-oxadiazol-2-amine) reveal planar heterocyclic cores with intermolecular hydrogen bonding influencing crystal packing .

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